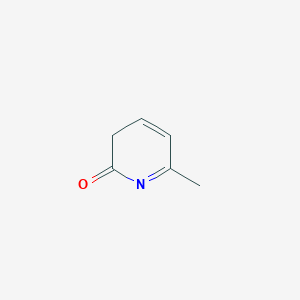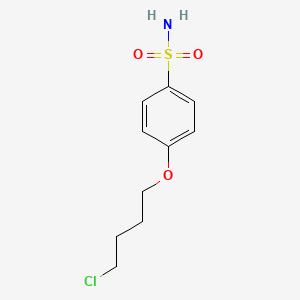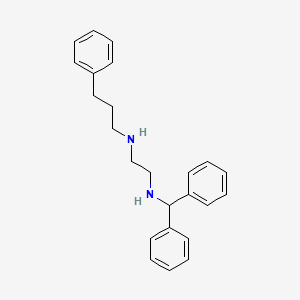
Phenyl(pyridin-4-yl)borinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(pyridin-4-yl)borinic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a phenyl group and a pyridin-4-yl group attached to a boron atom. This compound is known for its versatility in organic synthesis, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl(pyridin-4-yl)borinic acid can be synthesized through various methods. One common approach involves the coupling reaction of phenylboronic acid and 4-pyridine . This reaction typically requires the use of ligands and catalysts under appropriate solvent conditions. The reaction is carried out under inert gas (nitrogen or argon) at temperatures ranging from 2-8°C .
Industrial Production Methods
Industrial production of this compound often involves large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl(pyridin-4-yl)borinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or boronic acids.
Reduction: Reduction reactions can convert the borinic acid to boranes.
Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium or nickel catalysts are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include boronic esters, boranes, and various substituted derivatives of this compound.
Applications De Recherche Scientifique
Phenyl(pyridin-4-yl)borinic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of phenyl(pyridin-4-yl)borinic acid involves its ability to form stable complexes with transition metals. This property is crucial in catalytic processes, where the compound acts as a ligand to facilitate various chemical transformations. The molecular targets and pathways involved include the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions .
Comparaison Avec Des Composés Similaires
Phenyl(pyridin-4-yl)borinic acid can be compared with other similar compounds, such as:
4-Pyridinylboronic acid: This compound is also used in cross-coupling reactions but lacks the phenyl group, which can influence its reactivity and stability.
4-Pyridineboronic acid pinacol ester: This ester derivative is used in similar applications but offers different solubility and reactivity profiles.
(4-Pyridin-4-ylphenyl)boronic acid: This compound is structurally similar but may exhibit different chemical properties due to the presence of additional functional groups.
This compound stands out due to its unique combination of a phenyl group and a pyridin-4-yl group, which enhances its versatility and reactivity in various chemical processes.
Propriétés
Numéro CAS |
718642-05-8 |
|---|---|
Formule moléculaire |
C11H10BNO |
Poids moléculaire |
183.02 g/mol |
Nom IUPAC |
phenyl(pyridin-4-yl)borinic acid |
InChI |
InChI=1S/C11H10BNO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-9,14H |
Clé InChI |
QQNGVIFCLCTBES-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1)(C2=CC=NC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14212634.png)


![Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzoate](/img/structure/B14212662.png)


![Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]-](/img/structure/B14212675.png)
![1-[1-(4-Methylbenzene-1-sulfonyl)-5-phenyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B14212676.png)
![tert-Butyl(dimethyl)[(6-methylhept-3-yn-1-yl)oxy]silane](/img/structure/B14212682.png)
![4-{2-[(2-Methylprop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one](/img/structure/B14212684.png)

![N-[(Benzyloxy)carbonyl]-L-valylglycyl-L-leucine](/img/structure/B14212693.png)
![Benzene, [[(2,2-dimethylcyclopropyl)methyl]sulfonyl]-](/img/structure/B14212695.png)

